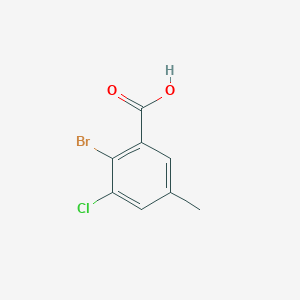

2-Bromo-3-chloro-5-methylbenzoic acid

Descripción

2-Bromo-3-chloro-5-methylbenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₆BrClO₂. It features a bromine atom at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 5-position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and methyl substituents influence reactivity, solubility, and target binding .

Propiedades

IUPAC Name |

2-bromo-3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEXNTPURSSBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-chloro-5-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another approach involves the chlorination of 2-bromo-5-methylbenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride. This reaction also requires careful control of reaction conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of 2-Bromo-3-chloro-5-methylbenzoic acid may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-chloro-5-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of benzyl alcohol derivatives.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

2-Bromo-3-chloro-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-chloro-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparación Con Compuestos Similares

Structural Analogues and Positional Isomers

The following compounds share structural similarities with 2-bromo-3-chloro-5-methylbenzoic acid, differing in halogen/methyl substitution patterns or functional groups:

Physicochemical Properties

- Acidity and Reactivity: The presence of electron-withdrawing groups (Br, Cl) at ortho and meta positions enhances the acidity of the carboxylic acid group compared to non-halogenated analogs. For example, 2-bromo-5-chlorobenzoic acid (pKa ~2.5–3.0) is more acidic than 4-bromo-2-methylbenzoic acid due to inductive effects .

- Melting Points: Bromine and chlorine substituents increase melting points.

Actividad Biológica

2-Bromo-3-chloro-5-methylbenzoic acid is a halogenated aromatic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom, a chlorine atom, and a methyl group on a benzoic acid core, suggests enhanced reactivity and biological activity due to the electronic effects imparted by these substituents. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

The presence of halogens (bromine and chlorine) and a methyl group contributes to the compound's reactivity, potentially enhancing its interaction with biological targets such as enzymes and receptors.

The mechanism of action for 2-bromo-3-chloro-5-methylbenzoic acid primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The halogen atoms are known to enhance lipophilicity, which may improve membrane permeability and bioactivity.

Enzyme Inhibition

Research indicates that compounds structurally similar to 2-bromo-3-chloro-5-methylbenzoic acid are employed in studying enzyme inhibition. The compound's structural attributes allow it to act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Properties

Halogenated aromatic compounds often display antimicrobial activities. While specific data on 2-bromo-3-chloro-5-methylbenzoic acid is limited, compounds with similar structures have demonstrated efficacy against various pathogens. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

A study investigated the anti-inflammatory effects of various halogenated benzoic acids, including derivatives of 2-bromo-3-chloro-5-methylbenzoic acid. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. -

Antimicrobial Efficacy :

Another research effort focused on evaluating the antimicrobial activity of halogenated benzoic acids against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the 3 and 4 positions of the benzene ring significantly affected antimicrobial potency, indicating that 2-bromo-3-chloro-5-methylbenzoic acid may possess similar properties.

Comparative Analysis of Similar Compounds

A comparison table highlighting several structurally related compounds provides insight into their biological activities:

| Compound Name | Structure Highlights | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-3-chloro-5-methylbenzoic acid | Bromine at position 2; Chlorine at 3; Methyl at 5 | Halogenated structure enhances reactivity | Potential anti-inflammatory and antimicrobial properties |

| 3-Bromo-4-chloro-5-methylbenzoic acid | Bromine at position 3; Chlorine at 4; Methyl at 5 | Different halogen positions may alter activity | Exhibits significant antimicrobial activity |

| 4-Bromo-3-chloro-5-methylbenzoic acid | Bromine at position 4; Chlorine at 3; Methyl at 5 | Similar structure but varied reactivity patterns | Potentially different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.